molecular formula C17H19N7OS B2689831 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 2310123-51-2

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2689831
CAS No.: 2310123-51-2
M. Wt: 369.45
InChI Key: AKCANPCMAMFMPD-UHFFFAOYSA-N
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Description

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide is a complex organic compound featuring a triazolopyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters to form the triazolopyridazine ring[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its anti-inflammatory properties have also been explored for treating lung inflammation[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Biology: The compound's interaction with biological targets can provide insights into cellular signaling pathways and molecular mechanisms.

  • Industry: Its unique chemical structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, as a dual inhibitor of c-Met and Pim-1, it interferes with the signaling pathways that promote cancer cell proliferation and survival. The exact mechanism may involve the inhibition of kinase activity, leading to the suppression of downstream signaling events.

Comparison with Similar Compounds

  • N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: This compound shares a similar triazolopyridazine core but lacks the azetidine and pyridin-4-ylthio groups.

  • N-methyl-N-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide: This compound has a phenyl group instead of the pyridin-4-ylthio group.

Uniqueness: The presence of the azetidine ring and the pyridin-4-ylthio group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide in scientific research and its potential applications in various fields

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-19-20-15-3-4-16(21-24(12)15)23-9-13(10-23)22(2)17(25)11-26-14-5-7-18-8-6-14/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCANPCMAMFMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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